4'-Dimethylaminoacetophenone

Descripción

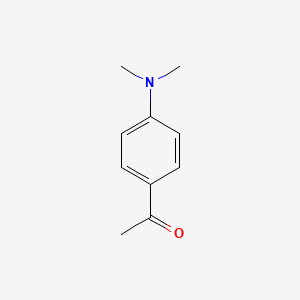

Overview of 4'-Dimethylaminoacetophenone as a Chemical Entity

This compound, an organic compound, is classified as an aromatic ketone. evitachem.com Its structure features a dimethylamino group attached to the phenyl ring of an acetophenone (B1666503) molecule. evitachem.comguidechem.com This compound typically appears as a bright yellow or white to off-white crystalline powder. evitachem.comguidechem.com It is soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) but has limited solubility in water. evitachem.comcymitquimica.com

Chemically, it is identified by the CAS Registry Number 2124-31-4. nist.gov The IUPAC name for this compound is 1-[4-(dimethylamino)phenyl]ethanone. nih.gov It is also known by several synonyms, including p-Dimethylaminoacetophenone and 4-Acetyl-N,N-dimethylaniline. cymitquimica.comchemicalbook.comchemspider.com The presence of the electron-donating dimethylamino group significantly influences the chemical reactivity of the molecule, enhancing its nucleophilicity and facilitating electrophilic aromatic substitution reactions. evitachem.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-[4-(dimethylamino)phenyl]ethanone nih.gov |

| CAS Number | 2124-31-4 nist.gov |

| Molecular Formula | C₁₀H₁₃NO scbt.com |

| Molecular Weight | 163.22 g/mol chemicalbook.com |

| Appearance | White to Yellow to Orange powder to crystal chemicalbook.com |

| Melting Point | 105 °C evitachem.com |

| Boiling Point | 172-175 °C at 11 Torr evitachem.com |

| Density | ~1.026 g/cm³ (predicted) evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water evitachem.comguidechem.com |

This table is interactive. Users can sort and filter the data.

Historical Context of Research on this compound and its Derivatives

Research interest in this compound and its analogs stems from their unique photophysical properties. Historically, it has served as a model compound for investigating photochemical processes, particularly photo-induced twisted intramolecular charge transfer (TICT). evitachem.com Early studies focused on understanding its electronic structure and behavior upon excitation with light.

One of the earliest and most common applications of this compound has been as a photoinitiator in polymer chemistry, where its ability to absorb UV light and generate reactive species to start polymerization has been extensively utilized. guidechem.comcymitquimica.com Over the years, research has expanded to explore its derivatives for various applications. For instance, studies have investigated the synthesis and fluorescent properties of compounds derived from this compound, such as certain 2-pyrone derivatives. evitachem.com

A significant area of research has been the study of its excited-state dynamics. Femtosecond broadband time-resolved fluorescence and transient absorption techniques have been employed to study its behavior in different solvent conditions, comparing it with structurally similar molecules like 4-aminobenzoic acid (PABA) and 4-dimethylaminobenzaldehyde (DMABA). acs.org These studies have been crucial in understanding the solvent-controlled deactivation dynamics and the role of specific molecular states in its photoprotective capabilities. acs.org Furthermore, derivatives such as 2-bromo-4'-dimethylaminoacetophenone have been synthesized and used in the development of analytical methods, for example, in the derivatization of biomolecules for enhanced detection. evitachem.com

Significance and Broad Relevance in Chemical Sciences

The significance of this compound in the chemical sciences is multifaceted. It is a key intermediate in organic synthesis, serving as a building block for a variety of more complex molecules, including pharmaceuticals and dyes. evitachem.comcymitquimica.com Its reactivity, characterized by the electron-rich aromatic ring, allows for its participation in reactions like nucleophilic substitution and Friedel-Crafts acylation. evitachem.com

In the field of photochemistry, it is a compound of fundamental importance. It is recognized as a prototype for studying photo-induced twisted intramolecular charge transfer (TICT), a process crucial for the design of fluorescent probes and molecular sensors. evitachem.com Its solvent-dependent fluorescence properties have made it a valuable tool for investigating light-matter interactions. biosynth.com

Furthermore, its derivatives have found applications in materials science and bioanalytical chemistry. For example, it is a precursor for the synthesis of fluorescent molecules and has been used to create compounds with nonlinear optical (NLO) properties. evitachem.comcore.ac.uk Derivatives have also been developed as agents for imaging biological structures, such as the use of [¹²³I]IMPY, a derivative, for imaging Aβ plaques in the brain. nih.gov The study of its oxime derivatives has also contributed to the understanding of stereochemistry and conformational analysis. researchgate.net

Table 2: Research Applications of this compound

| Research Area | Specific Application | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and dyes evitachem.comcymitquimica.com | Versatile building block due to its reactive nature. evitachem.com |

| Photochemistry | Model for studying TICT evitachem.com | Exhibits solvent-controlled deactivation dynamics. acs.org |

| Polymer Chemistry | Photoinitiator guidechem.comcymitquimica.com | Initiates polymerization upon UV light absorption. guidechem.com |

| Analytical Chemistry | Precursor for derivatizing agents evitachem.com | Derivatives enhance detection sensitivity of biomolecules. evitachem.com |

| Materials Science | Synthesis of NLO materials core.ac.uk | Used to create molecules with specific optical properties. core.ac.uk |

| Bioimaging | Precursor for imaging agents nih.gov | Derivatives used for imaging biological targets like Aβ plaques. nih.gov |

This table is interactive. Users can sort and filter the data.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(dimethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDYANRNMZDQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062192 | |

| Record name | 4-Dimethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2124-31-4 | |

| Record name | 1-[4-(Dimethylamino)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2124-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Dimethylaminoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-dimethylaminophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8EZQ5S1GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthesis and Derivatization Methodologies of 4 Dimethylaminoacetophenone

Established Synthetic Pathways for 4'-Dimethylaminoacetophenone

Conventional methods for the synthesis of this compound have been well-documented, with the Friedel-Crafts acylation being a cornerstone technique.

The most common and direct conventional route to this compound is the Friedel-Crafts acylation of N,N-dimethylaniline. nih.govquora.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of N,N-dimethylaniline. The reaction is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. nih.govresearchgate.net Aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation. nih.gov

The reaction mechanism commences with the formation of a complex between the Lewis acid and the acylating agent, which generates a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring of N,N-dimethylaniline, which is activated by the strong electron-donating dimethylamino group, leading to the formation of the desired product, predominantly the para-substituted isomer, this compound. researchgate.net

While Friedel-Crafts reactions are generally effective, they can be incompatible with amines due to the Lewis acidity of the catalysts, which can lead to the formation of complexes and reduce the reaction's efficiency.

The optimization of the synthesis of this compound, particularly through the Friedel-Crafts acylation, is crucial for maximizing yield and purity while minimizing byproducts. Key parameters that can be adjusted include the choice and amount of catalyst, the acylating agent, the reaction temperature, and the reaction time.

For instance, the molar ratio of the reactants and the catalyst can significantly impact the outcome of the reaction. A systematic approach to optimization may involve varying these parameters to identify the conditions that provide the highest yield of the desired product. The use of milder Lewis acids or alternative catalytic systems can also be explored to mitigate some of the challenges associated with traditional Friedel-Crafts reactions involving amines.

Table 1: Key Parameters for Optimization of Friedel-Crafts Acylation of N,N-dimethylaniline

| Parameter | Variation | Expected Outcome on Yield |

| Catalyst | Type (e.g., AlCl₃, FeCl₃, ZnCl₂) | Different Lewis acids can exhibit varying catalytic activity and selectivity. |

| Amount (molar equivalents) | Sufficient catalyst is needed to drive the reaction, but excess can lead to side reactions. | |

| Acylating Agent | Acetyl chloride vs. Acetic anhydride | Reactivity and byproduct profiles may differ. |

| Temperature | Low to high | Higher temperatures can increase reaction rates but may also lead to decomposition or side product formation. |

| Reaction Time | Short to long | Sufficient time is required for completion, but prolonged times can lead to byproduct formation. |

| Solvent | Inert solvents (e.g., CS₂, nitrobenzene) | The choice of solvent can influence the solubility of reactants and the reaction pathway. |

Advanced and Green Synthesis Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. frontiersin.orgmdpi.com In the context of this compound, this technology is particularly relevant for the synthesis of its chalcone (B49325) analogues through the Claisen-Schmidt condensation. nih.govrsc.org This reaction involves the condensation of an acetophenone (B1666503) derivative with an aldehyde.

Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. frontiersin.orgmdpi.com The synthesis of chalcones from 4'-hydroxyacetophenone (B195518) and various benzaldehydes has been successfully demonstrated using microwave irradiation, highlighting the potential of this technique for the synthesis of this compound-derived chalcones as well. frontiersin.org The use of solvent-free conditions or environmentally benign solvents further enhances the green credentials of this method. mdpi.comacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Claisen-Schmidt Condensation

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days nih.gov | Minutes frontiersin.orgmdpi.com |

| Yield | Moderate to good | Often higher yields frontiersin.org |

| Byproducts | More likely | Reduced side reactions |

| Energy Efficiency | Lower | Higher |

| Solvent Use | Often requires solvents | Can be performed solvent-free mdpi.comacs.org |

The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. While specific examples of the direct biocatalytic synthesis of this compound are not extensively reported, related enzymatic transformations suggest potential avenues for its chemo-enzymatic production.

For instance, transaminases are enzymes that can catalyze the amination of ketones to produce chiral amines. acs.orgnih.gov A variant of the Chromobacterium violaceum amine transaminase has shown increased specificity towards 4'-substituted acetophenones. frontiersin.org This suggests the possibility of developing a biocatalytic route for the synthesis of chiral amines derived from this compound.

Furthermore, lipases have been employed in the amidation of anilines, which could potentially be adapted for the acylation of precursors to this compound. nih.gov Research into biocatalytic Friedel-Crafts reactions is also an emerging field that may offer future enzymatic routes to this compound. researchgate.net However, at present, the direct chemo-enzymatic synthesis of this compound remains an area requiring further investigation.

Derivatization Strategies and Analogue Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of derivatives and analogues with potential applications in various fields.

One common derivatization strategy involves the reaction of the ketone functional group. For example, this compound can be reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding This compound oxime . dtic.milorgsyn.org

Another important class of derivatives is thiosemicarbazones , which can be synthesized by the condensation of this compound with thiosemicarbazide. nih.govorganic-chemistry.org

Furthermore, the chalcone derivatives of this compound, synthesized via the Claisen-Schmidt condensation, can be further modified to create a variety of heterocyclic compounds. A notable example is the synthesis of pyrazoline derivatives through the reaction of these chalcones with hydrazine (B178648) hydrate. nih.govresearchgate.netniscpr.res.inanjs.edu.iq

The amino group of this compound can also be a site for derivatization, such as in the formation of Schiff bases through condensation with various aldehydes. ekb.egdergipark.org.tr These derivatization strategies allow for the creation of a diverse library of compounds based on the this compound scaffold.

Synthesis of Chalcone Derivatives containing 4-N,N-dimethylaminoacetophenone

Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant intermediates in the biosynthesis of flavonoids and are known for their broad range of pharmacological activities. acs.org The synthesis of chalcone derivatives from this compound is most commonly achieved through the Claisen-Schmidt condensation. nist.govgoogle.com This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. nist.gov

In this context, this compound acts as the ketone component. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). organic-chemistry.orgorgsyn.org The process involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. nist.gov The general scheme for this reaction is the condensation of this compound with a substituted benzaldehyde (B42025).

The reaction yields can be quite high, with one study reporting a yield of 80.4% for the reaction between acetophenone and 4-dimethylaminobenzaldehyde, a structurally related synthesis. guidechem.com Another synthesis involving 4-dimethylaminobenzaldehyde and 2-acetylthiophene (B1664040) reported a similar high yield of 80%. wikipedia.org

| Reactant 1 | Reactant 2 (Substituted Benzaldehyde) | Resulting Chalcone Derivative | Catalyst/Solvent |

|---|---|---|---|

| This compound | Benzaldehyde | 1-(4-(dimethylamino)phenyl)-3-phenylprop-2-en-1-one | NaOH/Ethanol |

| This compound | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one | KOH/Ethanol |

| This compound | 4-Nitrobenzaldehyde | 1-(4-(dimethylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | NaOH/Ethanol |

| This compound | Thiophene-2-carbaldehyde | 1-(4-(dimethylamino)phenyl)-3-(thiophen-2-yl)prop-2-en-1-one | NaOH/Ethanol |

Formation of Oxime Derivatives (e.g., 4-dimethylaminoacetophenone O-vinyloxime)

Oximes are chemical compounds belonging to the imines, with the general formula RR'C=NOH. arpgweb.com They are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine. arpgweb.com The reaction of this compound with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or sodium acetate, yields this compound oxime. guidechem.commisuratau.edu.ly This reaction typically involves refluxing the reactants in a solvent like ethanol. misuratau.edu.ly The product can exist as two different geometric isomers (E and Z), though one isomer is often more stable and predominates. acs.org

The synthesis of O-vinyloximes is a more complex process. While direct vinylation of the oxime oxygen is not standard, advanced methods have been developed. One such method involves the copper-mediated coupling of an oxime with a vinyl boronic acid. nist.gov This allows for a modular and stereocontrolled route to O-vinyl oximes. nist.govarpgweb.com Another approach is the iridium-catalyzed isomerization of O-allyl oximes, which can be prepared from the parent oxime, to yield O-propenyl oximes, a type of O-vinyl oxime. arpgweb.com Therefore, the synthesis of 4-dimethylaminoacetophenone O-vinyloxime would likely proceed in two steps: first, the formation of the oxime, followed by a specialized vinylation reaction.

| Step | Reaction | Reactants | Key Reagents |

|---|---|---|---|

| 1 | Oxime Formation | This compound, Hydroxylamine Hydrochloride | Base (e.g., KOH, NaOAc) |

| 2 | O-Vinylation | This compound oxime, Vinyl boronic acid | Copper catalyst |

Introduction of Electron-Donating and Electron-Withdrawing Moieties into Derivatives

The electronic properties of chalcone derivatives can be systematically modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings. acs.org This is readily achieved during the Claisen-Schmidt condensation by selecting an appropriately substituted benzaldehyde to react with this compound.

The position and nature of these substituents have been shown to significantly impact the biological activity of the resulting chalcones. acs.orgchemicalbook.com For instance, research has indicated that strong electron-donating groups like the 4-dimethylamino group on one of the rings can influence the anti-inflammatory properties of the chalcone. chemicalbook.com Similarly, the presence of electron-withdrawing groups has been found to enhance the antimicrobial activity in some series of chalcone derivatives. acs.org

| Substituted Benzaldehyde Reactant | Nature of Substituent | Resulting Chalcone |

|---|---|---|

| 4-Nitrobenzaldehyde | Electron-Withdrawing (EWG) | 1-(4-(dimethylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | Electron-Donating (EDG) | 1-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Fluorobenzaldehyde | Electron-Withdrawing (EWG) | 3-(4-fluorophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one |

| 4-Hydroxybenzaldehyde | Electron-Donating (EDG) | 1-(4-(dimethylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

Synthesis of Pyrimidine (B1678525) Derivatives from Chalcones involving 4-N,N-dimethylaminoacetophenone

Chalcones are valuable synthons for the creation of various heterocyclic compounds, including pyrimidines. acs.orgarpgweb.com Pyrimidine derivatives can be synthesized from chalcones derived from this compound by a cyclization reaction with a nitrogen-containing reagent such as urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride. acs.orgarpgweb.com

The reaction is typically conducted under basic conditions, for example, by refluxing the chalcone and urea in an ethanolic solution of potassium hydroxide. orgsyn.orgarpgweb.com The mechanism involves the nucleophilic attack of the nitrogen-containing reagent on the β-carbon of the chalcone's α,β-unsaturated carbonyl system (Michael addition), followed by an intramolecular condensation and dehydration to form the six-membered pyrimidine ring. The use of urea leads to a 2-oxopyrimidine, while thiourea yields a 2-thiopyrimidine, and guanidine results in a 2-aminopyrimidine (B69317) derivative. acs.org Both conventional heating and microwave-assisted methods have been successfully employed for this synthesis, with microwave irradiation often leading to shorter reaction times and excellent yields. orgsyn.orgarpgweb.com

Preparation of Functional Polymers using Derivatives (e.g., electropolymerization)

Functional polymers can be prepared from derivatives of this compound through techniques like electropolymerization. Electropolymerization is a method used to form a conductive polymer film directly onto an electrode surface from a solution containing the monomer. This technique is particularly suitable for monomers that can be electrochemically oxidized to form reactive radical cations, which then couple to form polymer chains.

A derivative of this compound, such as one containing an additional polymerizable group like an amino or thiophene (B33073) moiety, could serve as a monomer for this process. The presence of the electron-donating dimethylamino group would facilitate the initial oxidation step. The electropolymerization is typically carried out using cyclic voltammetry or controlled-potential electrolysis in a solution containing the monomer and a supporting electrolyte. As the potential is cycled or held at a specific value, the monomer is oxidized, and a polymer film deposits and grows on the electrode surface. The properties of the resulting polymer film, such as its conductivity, electroactivity, and morphology, can be controlled by optimizing the electropolymerization conditions, including monomer concentration, solvent, supporting electrolyte, and the electrical parameters.

Compound Index

| Compound Name |

|---|

| This compound |

| 4-dimethylaminobenzaldehyde |

| 2-acetylthiophene |

| Benzaldehyde |

| 1-(4-(dimethylamino)phenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde |

| 3-(4-chlorophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde |

| 1-(4-(dimethylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| Thiophene-2-carbaldehyde |

| 1-(4-(dimethylamino)phenyl)-3-(thiophen-2-yl)prop-2-en-1-one |

| Hydroxylamine hydrochloride |

| This compound oxime |

| 4-dimethylaminoacetophenone O-vinyloxime |

| Vinyl boronic acid |

| O-allyl oximes |

| 4-Methoxybenzaldehyde |

| 1-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Fluorobenzaldehyde |

| 3-(4-fluorophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one |

| 4-Hydroxybenzaldehyde |

| 1-(4-(dimethylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| Urea |

| Thiourea |

| Guanidine hydrochloride |

Iii. Spectroscopic Characterization and Elucidation of 4 Dimethylaminoacetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms in 4'-Dimethylaminoacetophenone can be determined.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as two doublets in the downfield region of the spectrum, a result of their distinct chemical environments. The protons ortho to the electron-donating dimethylamino group are more shielded and thus resonate at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing acetyl group.

The methyl protons of the acetyl group (-COCH₃) characteristically appear as a sharp singlet further upfield. The six equivalent protons of the dimethylamino group [-N(CH₃)₂] also produce a sharp singlet, typically found at a chemical shift indicative of protons on a nitrogen-bearing carbon.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -C=O) | ~7.8-7.9 | Doublet | ~9.0 |

| Aromatic H (ortho to -N(CH₃)₂) | ~6.6-6.7 | Doublet | ~9.0 |

| -N(CH₃)₂ | ~3.0-3.1 | Singlet | N/A |

| -COCH₃ | ~2.5 | Singlet | N/A |

Note: Specific chemical shifts can vary slightly depending on the solvent used for analysis.

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The most downfield signal corresponds to the carbonyl carbon of the acetyl group, which is highly deshielded. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon atom attached to the nitrogen of the dimethylamino group is significantly shielded, appearing at a higher field compared to the other aromatic carbons. Conversely, the carbon ipso to the acetyl group is deshielded. The methyl carbons of the dimethylamino and acetyl groups appear at the most upfield positions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~196-197 |

| Aromatic C (ipso to -N(CH₃)₂) | ~153-154 |

| Aromatic C (ortho to -C=O) | ~130-131 |

| Aromatic C (ipso to -C=O) | ~125-126 |

| Aromatic C (ortho to -N(CH₃)₂) | ~110-111 |

| -N(CH₃)₂ | ~39-40 |

| -COCH₃ | ~26-27 |

Note: Specific chemical shifts can vary slightly depending on the solvent used for analysis.

For more complex derivatives of this compound or for unambiguous assignment of ¹H and ¹³C signals, advanced 2D NMR techniques are employed. youtube.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In a derivative of this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms (¹H-¹³C one-bond couplings). sdsu.edu This technique is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For example, it would show a cross-peak between the aromatic proton signals and their directly bonded aromatic carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. epfl.ch For instance, a correlation would be observed between the methyl protons of the acetyl group and the carbonyl carbon, as well as the ipso-aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, rather than through bonds. diva-portal.org This is particularly useful for determining the stereochemistry and conformation of more complex derivatives.

These advanced techniques provide a comprehensive and unambiguous picture of the molecular structure, confirming the connectivity and spatial arrangement of atoms within this compound and its derivatives. diva-portal.orgharvard.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. pressbooks.pubmsu.edu

FTIR spectroscopy is a modern and rapid method for obtaining an infrared spectrum. thermofisher.com The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. nih.govnist.gov The data is typically plotted as transmittance versus wavenumber (in cm⁻¹).

The vibrations within a molecule, such as stretching and bending, occur at specific, quantized frequencies. uwimona.edu.jmlibretexts.org The analysis of these vibrational modes in the IR spectrum of this compound allows for the identification of its functional groups. msu.edu

C=O Stretch : A very strong and sharp absorption band is observed in the region of 1650-1680 cm⁻¹. This is a characteristic absorption for the carbonyl group (C=O) of a ketone that is part of a conjugated system, such as an acetophenone (B1666503).

Aromatic C=C Stretches : Multiple sharp bands of variable intensity are typically found in the 1500-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the benzene ring.

C-N Stretch : The stretching vibration of the aryl-nitrogen bond typically appears in the 1300-1370 cm⁻¹ region.

C-H Bends : Out-of-plane bending vibrations for the para-disubstituted benzene ring are observed in the 810-840 cm⁻¹ region, providing evidence for the substitution pattern.

C-H Stretches : The aromatic C-H stretching vibrations are typically seen as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups appear as stronger bands just below 3000 cm⁻¹. vscht.cz

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | Weak-Medium |

| Aliphatic C-H Stretch | ~2850-2960 | Medium-Strong |

| C=O Stretch (Ketone) | ~1655-1675 | Strong |

| Aromatic C=C Stretch | ~1520-1600 | Medium-Strong |

| Aryl C-N Stretch | ~1320-1360 | Medium |

| p-Substituted C-H Bend | ~815-835 | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) contains many complex vibrations that are unique to the molecule as a whole. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the presence of a benzene ring conjugated with a carbonyl group and a strong electron-donating dimethylamino group results in characteristic absorption bands in the UV-visible region.

The UV-Vis spectrum of an organic molecule is determined by the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The absorption of UV or visible light corresponds to the excitation of outer electrons, primarily those involved in π-bonds and non-bonding (n) orbitals. shu.ac.uk For molecules like this compound, which contain unsaturated groups (chromophores), the most significant electronic transitions are n→π* and π→π*. shu.ac.ukyoutube.com

The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk In this compound, this transition is associated with the conjugated system of the benzene ring and the carbonyl group.

The n→π* transition involves the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the oxygen atom of the carbonyl group, to a π* antibonding orbital. studyraid.com These transitions are generally of lower energy and have a much lower molar absorptivity, typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The structure of this compound features an intramolecular charge transfer (ICT) character, with the dimethylamino group acting as an electron donor and the acetyl group as an electron acceptor, connected through the π-system of the benzene ring. This D-π-A structure significantly influences its electronic transitions. Studies on similar compounds, such as chalcone (B49325) derivatives incorporating the 4-dimethylaminophenyl moiety, show a strong absorption band in the 413-429 nm range, which is attributed to this ICT transition. nih.gov

Table 1: Typical Electronic Transitions in Aromatic Ketones

| Transition | Typical Wavelength (λmax) Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Orbitals Involved |

|---|---|---|---|

| π→π* | 200 - 400 | 1,000 - 10,000 | π bonding to π* antibonding |

| n→π* | 280 - 320 | 10 - 300 | Non-bonding to π* antibonding |

Note: The exact λmax and ε values for this compound can vary based on the solvent.

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance changes with the polarity of the solvent. wikipedia.org This effect is particularly pronounced in D-π-A molecules like this compound due to the change in dipole moment upon electronic excitation. researchgate.net

Increasing solvent polarity can have different effects on n→π* and π→π* transitions. shu.ac.uk

Blue Shift (Hypsochromic Shift) : For n→π* transitions, an increase in solvent polarity typically leads to a shift to shorter wavelengths (a blue shift). This is because polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, increasing the energy gap for the transition. shu.ac.ukstudyraid.com

Red Shift (Bathochromic Shift) : For π→π* transitions, an increase in solvent polarity often results in a shift to longer wavelengths (a red shift). This occurs because the excited state is often more polar than the ground state in conjugated systems, and thus it is stabilized more by polar solvents, which decreases the energy gap for the transition. shu.ac.ukstudyraid.com

In compounds with strong ICT character, such as derivatives of this compound, a significant red shift in the main absorption band is observed as solvent polarity increases. researchgate.net This indicates that the excited state is substantially more polar than the ground state, a hallmark of ICT transitions. nih.gov For example, a study on a chalcone derivative containing the 4-dimethylaminophenyl group showed its absorption maximum shifted from 413 nm in toluene (B28343) to 417 nm in the more polar dimethylformamide. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). chemguide.co.uk The molecular ion of this compound has an m/z value corresponding to its molecular weight, approximately 163. nih.govnist.gov

This molecular ion is energetically unstable and often breaks apart into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected. Aromatic ketones like this compound exhibit characteristic fragmentation patterns. libretexts.orgmiamioh.edu A primary fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the phenyl ring or the methyl group (α-cleavage).

For this compound, the major fragmentation involves the loss of a methyl group (•CH₃, mass 15) to form a stable acylium ion.

M⁺• (m/z 163) → [M - 15]⁺ (m/z 148)

This fragment at m/z 148 is often the base peak or a very prominent peak in the EI spectrum. nih.gov Further fragmentation of the m/z 148 ion can occur by loss of carbon monoxide (CO, mass 28).

[m/z 148]⁺ → [m/z 120]⁺ + CO

The resulting ion at m/z 120 corresponds to the dimethylaminophenyl cation. Data from the NIST Mass Spectrometry Data Center shows prominent peaks at m/z 163, 148, and 120, confirming this fragmentation pathway. nih.gov

Table 2: Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺• (Molecular Ion) | - |

| 148 | [C₉H₁₀NO]⁺ | •CH₃ |

| 120 | [C₈H₁₀N]⁺ | CO (from m/z 148) |

Source: Data derived from NIST and PubChem databases. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.

The molecular formula of this compound is C₁₀H₁₃NO. chemicalbook.com Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined. This exact mass can then be compared to the experimental value obtained from HRMS to unambiguously confirm the molecular formula.

The calculated monoisotopic mass for C₁₀H₁₃NO is 163.099714 Da. nih.govchemspider.com An HRMS measurement yielding a value extremely close to this confirms the elemental composition and rules out other possible formulas that might have the same nominal mass.

Fluorescence and Luminescence Spectroscopy

Fluorescence is a luminescence phenomenon where a molecule absorbs light at one wavelength and then emits light at a longer, lower-energy wavelength. Compounds with extended conjugated π-systems and D-π-A structures, like this compound, are often fluorescent.

The fluorescence properties are closely related to the ICT state. researchgate.net Upon excitation to the locally excited (LE) state, the molecule can relax into a lower-energy, highly polar ICT state, especially in polar solvents. The emission of a photon from this ICT state is responsible for the observed fluorescence.

The fluorescence spectrum of such compounds is highly sensitive to the solvent environment. researchgate.net An increase in solvent polarity typically stabilizes the polar ICT excited state more than the ground state, leading to a large Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) and a red shift in the emission wavelength. nih.gov For instance, chalcone dyes containing the 4-dimethylaminophenyl group exhibit dual fluorescence in polar solvents, attributed to emission from both the LE and ICT states. researchgate.net This behavior is crucial for the development of fluorescent probes and sensors that can report on the polarity of their microenvironment. nih.gov

Fluorescence Quantum Yield Studies

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a molecule. For this compound, a molecule possessing an electron-donating dimethylamino group and an electron-withdrawing acetyl group, the fluorescence quantum yield is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

In non-polar solvents, this compound typically exhibits a relatively higher fluorescence quantum yield. This is because the primary de-excitation pathway following photoabsorption is radiative decay from the locally excited (LE) state. However, as the polarity of the solvent increases, a significant decrease in the fluorescence quantum yield is generally observed. This quenching of fluorescence is attributed to the stabilization of a non-emissive or weakly emissive excited state, which provides an efficient non-radiative decay channel. The formation of hydrogen bonds between protic solvents (like methanol (B129727) and ethanol) and the carbonyl group of the acetophenone moiety can also contribute to fluorescence quenching by providing alternative deactivation pathways. mdpi.com The behavior of the fluorescence quantum yield in response to solvent properties is a key indicator of underlying excited-state processes. researchgate.netdtic.mil

| Solvent | Polarity Function (ET(30)) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| Toluene | 33.9 | 0.10 |

| Tetrahydrofuran (THF) | 37.4 | 0.49 |

| Dichloromethane (B109758) | 40.7 | -- |

| Dimethylformamide (DMF) | 43.8 | 0.81 |

| Acetonitrile (B52724) | 45.6 | -- |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 0.71 |

| Ethanol (B145695) | 51.9 | 0.04 |

| Methanol | 55.4 | 0.01 |

Note: Data presented is for the analogous compound Acetamide-Chalcone with a Dimethylamine group, illustrating the typical negative solvatokinetic effect in polar aprotic solvents and quenching in protic solvents. mdpi.com Specific values for this compound may vary but are expected to follow a similar trend.

Excited State Dynamics and Relaxation Processes

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁), typically a planar, locally excited (LE) state characterized by a π-π* transition. From this initial excited state, the molecule can undergo several competing relaxation processes. The dynamics of these processes are strongly influenced by the molecule's structure and its interaction with the solvent.

A dominant relaxation pathway for this compound, especially in polar solvents, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. canada.caresearchgate.net In the LE state, there is already a degree of charge transfer from the dimethylamino donor to the acetyl acceptor. However, the molecule can further stabilize this charge separation by undergoing a conformational change, specifically, the torsional rotation of the dimethylamino group to a position perpendicular to the phenyl ring. This twisted geometry minimizes the overlap between the p-orbital of the amino nitrogen and the π-system of the ring, leading to a highly polar, fully charge-separated TICT state. d-nb.info

This TICT state is a key element in the photophysics of this compound:

Formation: The transition from the LE state to the TICT state is an ultrafast process that occurs on the picosecond timescale. worktribe.com

Solvent Dependence: The formation and stabilization of the highly polar TICT state are highly favorable in polar solvents. d-nb.info

Non-Radiative Decay: The TICT state is often referred to as a "dark state" because it is typically non-emissive or only very weakly fluorescent. It provides a highly efficient pathway for non-radiative de-excitation back to the ground state, which explains the pronounced fluorescence quenching observed in polar solvents. dtic.mil

Direct Evidence: In polar solvents like acetonitrile, this compound exhibits a transient absorption band that is characteristic of the absorption spectrum of the TICT state, confirming its formation. canada.ca

In non-polar solvents, the energetic barrier to forming the high-polarity TICT state is significantly higher. Consequently, the molecule is more likely to remain in the emissive LE state, leading to relaxation primarily through fluorescence.

Photophysical Characterization in Various Media

The photophysical properties of this compound, such as its absorption and emission spectra, are markedly dependent on the characteristics of the medium, a phenomenon known as solvatochromism. wikipedia.org This sensitivity arises from the significant change in the molecule's dipole moment upon excitation, a hallmark of intramolecular charge transfer (ICT). nih.gov

Absorption Spectra: The longest wavelength absorption band of this compound undergoes a moderate bathochromic (red) shift as the solvent polarity increases. This indicates that the excited state is more polar than the ground state, and thus is stabilized to a greater extent by polar solvent molecules. evidentscientific.com

Emission Spectra: The fluorescence emission spectrum shows a much more dramatic bathochromic shift with increasing solvent polarity. evidentscientific.com This pronounced red shift is a direct consequence of the relaxation of the solvent molecules around the highly polar excited state (either the LE state with strong ICT character or the TICT state) before emission occurs. This solvent relaxation lowers the energy of the excited state, resulting in lower energy (longer wavelength) fluorescence.

Stokes Shift: The difference in energy between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. For this compound, the Stokes shift increases substantially with solvent polarity. This large Stokes shift is characteristic of molecules that undergo a significant increase in dipole moment and/or geometrical relaxation in the excited state.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Cyclohexane | 318 | 365 | 4200 |

| Dioxane | 325 | 395 | 5780 |

| Ethyl Acetate | 324 | 420 | 7650 |

| Acetonitrile | 323 | 460 | 10450 |

| Methanol | 325 | 480 | 11460 |

Note: Data is representative of the solvatochromic shifts observed for this compound, illustrating the increase in Stokes shift with solvent polarity.

Cavity Size Effects on Fluorescence Properties in Inclusion Complexes (e.g., with Cyclodextrins)

Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate guest molecules in aqueous solutions. nih.gov The formation of an inclusion complex between this compound and a cyclodextrin (B1172386) can dramatically alter its photophysical properties, with the effect being highly dependent on the cavity size of the CD host. researchgate.net The common cyclodextrins—α-cyclodextrin (α-CD), β-cyclodextrin (β-CD), and γ-cyclodextrin (γ-CD)—have cavity diameters of approximately 4.7–5.3 Å, 6.0–6.5 Å, and 7.5–8.3 Å, respectively. researchgate.net

When this compound is encapsulated within a CD cavity in an aqueous environment, two major effects are observed:

Fluorescence Enhancement: There is a significant increase in fluorescence intensity. This enhancement is a direct result of the rigid, hydrophobic microenvironment of the CD cavity. mdpi.com This confinement sterically hinders the torsional motion of the dimethylamino group, thereby inhibiting the formation of the non-emissive TICT state. nih.gov By blocking this major non-radiative decay pathway, the radiative fluorescence channel becomes much more efficient, leading to a higher quantum yield. nih.gov

Hypsochromic Shift: The fluorescence emission maximum shifts to a shorter wavelength (a blue shift). This occurs because the molecule, when moved from the polar bulk water into the non-polar CD cavity, experiences a less polar environment. This destabilizes the polar excited state, increasing the energy gap between the excited and ground states and resulting in higher-energy (shorter wavelength) emission.

The magnitude of these effects is contingent on the cavity size , which determines the stability and geometry of the inclusion complex. mdpi.com

β-Cyclodextrin: The cavity of β-CD is generally considered the most suitable size for encapsulating a single benzene ring derivative like this compound. nih.gov This optimal fit provides the ideal degree of steric hindrance to restrict the TICT process, typically resulting in the largest fluorescence enhancement.

α-Cyclodextrin: The cavity of α-CD is often too small to fully accommodate the guest molecule, leading to a weaker or less stable complex and consequently a smaller effect on fluorescence.

γ-Cyclodextrin: The larger cavity of γ-CD may not provide sufficient steric constraint. The encapsulated guest molecule might retain considerable rotational freedom, allowing for partial formation of the TICT state and thus a less pronounced fluorescence enhancement compared to β-CD.

| Medium | Relative Fluorescence Intensity | Emission Max (λem, nm) |

|---|---|---|

| Water | 1.0 | ~500 |

| Aqueous α-CD Solution | ~2.5 | ~430 |

| Aqueous β-CD Solution | ~8.0 | ~420 |

| Aqueous γ-CD Solution | ~4.0 | ~425 |

Note: Data is representative, illustrating the typical enhancement and blue-shift of fluorescence for a guest molecule like this compound upon inclusion into different cyclodextrins, with β-CD showing the most pronounced effect.

Iv. Theoretical and Computational Studies of 4 Dimethylaminoacetophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. irjweb.comnih.gov This quantum mechanical method is valued for its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov DFT calculations are centered on the principle that the ground-state energy of a molecule is a unique functional of its electron density. irjweb.com By employing approximations for the exchange-correlation functional, such as the widely used B3LYP hybrid functional, DFT can accurately predict various molecular properties. nih.gove3s-conferences.org

A significant application of DFT is the prediction of a molecule's electrochemical behavior. There is a well-established linear correlation between the DFT-calculated energies of frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the experimental oxidation and reduction potentials, respectively. nih.govmdpi.com

The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, thus correlating with the oxidation potential. Conversely, the LUMO energy relates to the electron affinity and the ability to accept an electron, correlating with the reduction potential. mdpi.com This relationship allows for the theoretical estimation of redox potentials, which is valuable for designing molecules in fields like materials science and energy storage. nih.govutupub.fi

For aromatic ketones and similar organic compounds, studies have demonstrated strong linear correlations between DFT-calculated HOMO/LUMO energies and experimentally measured redox potentials. nih.govmdpi.com While specific DFT studies correlating the calculated LUMO energy of 4'-Dimethylaminoacetophenone with its experimental reduction potential are not detailed in the available literature, the established methodology provides a reliable framework for such predictions.

The general procedure involves:

Optimization of the molecule's geometry using a selected DFT functional and basis set.

Calculation of the HOMO and LUMO energies from the optimized structure.

Plotting these calculated energies against known experimental redox potentials for a series of related compounds.

Generating a linear regression model to predict the redox potential of the target molecule.

Below is a table illustrating the type of data used in such a correlation for a generic series of aromatic compounds.

| Compound | Calculated LUMO Energy (eV) | Experimental Reduction Potential (V vs. SHE) |

|---|---|---|

| Aromatic Ketone 1 | -1.85 | -1.50 |

| Aromatic Ketone 2 | -1.95 | -1.62 |

| Aromatic Ketone 3 | -2.05 | -1.75 |

| Aromatic Ketone 4 | -2.15 | -1.88 |

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface, which provides theoretical values for bond lengths, bond angles, and dihedral angles. irjweb.come3s-conferences.org Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly employed for this purpose. researchgate.netmaterialsciencejournal.org

Once the geometry is optimized, various electronic properties can be calculated to describe the molecule's reactivity and charge distribution. Key parameters include:

HOMO and LUMO Energies: These frontier orbitals are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and polarizability; a smaller gap suggests higher reactivity. nih.govsemanticscholar.org

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the electrostatic potential and identifying nucleophilic and electrophilic centers. materialsciencejournal.org

For this compound, the electron-donating dimethylamino group is expected to increase the energy of the HOMO, while the electron-withdrawing acetophenone (B1666503) group lowers the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This contributes to the molecule's characteristic electronic absorption properties. The table below shows representative data that would be obtained from a geometrical and electronic structure optimization of this compound.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (C=O) | Carbonyl group bond length | ~1.23 Å |

| Bond Angle (C-CO-C) | Angle around the carbonyl carbon | ~120° |

| HOMO Energy | Highest Occupied Molecular Orbital | -5.5 eV to -6.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.5 eV to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference | ~4.0 eV |

| Mulliken Charge on O | Charge on carbonyl oxygen | -0.5 e |

| Mulliken Charge on N | Charge on amino nitrogen | -0.6 e |

Molecular Orbital (MO) Calculations

Molecular Orbital (MO) theory is fundamental to understanding chemical bonding and electronic structure. Computational methods based on MO theory are essential for predicting spectroscopic properties, including NMR parameters.

Theoretical calculations have become an indispensable tool for predicting and interpreting NMR spectra. mdpi.com The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating nuclear magnetic shielding tensors. nih.govresearchgate.net From these tensors, the isotropic shielding constant (σ) is obtained for each nucleus.

To compare with experimental data, the calculated shielding constants are converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ_calc = σ_TMS - σ_calc. nih.gov The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). mdpi.comnih.gov

For complex organic molecules, comparing the calculated ¹³C NMR chemical shifts with experimental values can be a powerful method for structure verification and stereochemical assignment. nih.gov While a specific computational study detailing the ¹³C NMR chemical shieldings for this compound was not found in the searched literature, the methodology is well-established. The table below illustrates how calculated and experimental data would be compared.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 196.5 | 197.0 | -0.5 |

| C-N (ipso) | 153.5 | 154.1 | -0.6 |

| C-CO (ipso) | 125.5 | 126.0 | -0.5 |

| Aromatic CH (ortho to NMe₂) | 110.7 | 111.2 | -0.5 |

| Aromatic CH (ortho to COMe) | 130.5 | 131.0 | -0.5 |

| N-(CH₃)₂ | 40.0 | 40.4 | -0.4 |

| CO-CH₃ | 26.0 | 26.3 | -0.3 |

Spin-spin coupling constants, or J-couplings, provide valuable information about the connectivity and conformation of a molecule. mriquestions.com The three-bond coupling constant (³J) is particularly important as its magnitude is strongly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. wikipedia.orgmiamioh.edu

Computational methods based on MO theory and DFT can calculate J-coupling constants by analyzing the perturbations to the electronic structure caused by nuclear spins. mriquestions.com These calculations involve determining contributions from different mechanisms, including the Fermi contact, spin-dipole, and paramagnetic spin-orbit terms. mriquestions.com Comparing calculated J-coupling constants with experimental values can aid in the detailed conformational analysis of flexible molecules. nih.govnih.gov

Quantum Chemical Calculations of Excited States

To understand the photophysical properties of this compound, such as its absorption of UV-visible light, it is necessary to study its electronic excited states. stanford.edu Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its computational efficiency and reasonable accuracy for many organic molecules. rsc.orgrsc.orgchemrxiv.org

TD-DFT calculations provide several key pieces of information:

Vertical Excitation Energies: The energy difference between the ground state and an excited state at the ground-state geometry, which corresponds to the maximum absorption wavelength (λ_max) in the UV-vis spectrum. researchgate.net

Oscillator Strengths: A measure of the probability of a particular electronic transition, which relates to the intensity of an absorption band. github.io

Nature of the Transition: Analysis of the molecular orbitals involved in the excitation (e.g., from HOMO to LUMO) allows for the characterization of the excited state, such as n→π, π→π, or intramolecular charge-transfer (ICT) states. rsc.orgrsc.org

For this compound, the presence of the electron-donating dimethylamino group and the electron-accepting acetyl group suggests that low-energy excited states will have significant ICT character. Upon photoexcitation, electron density is expected to move from the dimethylamino-substituted part of the phenyl ring to the acetyl group. This charge transfer often results in a large change in the molecule's dipole moment and can lead to significant geometrical relaxation in the excited state. rsc.org

The table below presents the kind of data that a TD-DFT calculation would yield for this compound.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Character |

|---|---|---|---|---|---|

| S₁ | 3.65 | 340 | 0.65 | HOMO → LUMO | π→π* / ICT |

| S₂ | 4.50 | 275 | 0.10 | HOMO-1 → LUMO | π→π |

| S₃ | 4.75 | 261 | 0.02 | n → π | n→π* |

Twisted Intramolecular Charge Transfer (TICT) State Formation

The phenomenon of dual fluorescence in certain donor-acceptor aromatic compounds is often explained by the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov This process is central to the photophysical behavior of this compound (4-DMAAP). Upon photoexcitation to a locally excited (LE) state, the molecule can undergo a conformational change, specifically a twisting motion of the dimethylamino donor group relative to the acetophenone acceptor group. nih.gov This intramolecular rotation leads to a decoupling of the π-systems of the donor and acceptor moieties, facilitating a significant transfer of electron density. nih.govnih.gov

The resulting state is a highly polar, charge-separated species known as the TICT state. nih.gov The formation and stability of this state are critically dependent on the polarity of the surrounding environment. In polar solvents, the TICT state is stabilized, which can lead to a distinct, red-shifted fluorescence band in addition to the normal fluorescence from the LE state. nih.govmdpi.com For 4-DMAAP in the polar solvent acetonitrile (B52724), a transient absorption band observed at approximately 490 nm is attributed to the TICT state. canada.ca This behavior is analogous to that of the well-studied compound 4-(dimethylamino)benzonitrile (B74231) (DMABN), which is considered a model system for the TICT phenomenon. nih.govmdpi.com

The formation of the TICT state is a dynamic process governed by the potential energy surfaces of the excited states. The transition from the LE state to the TICT state involves overcoming a small energy barrier, and the efficiency of this process is influenced by factors such as solvent viscosity and temperature. mdpi.com

Table 1: Spectral Characteristics of TICT State Formation in 4-DMAAP

| Solvent | Spectral Feature | Wavelength (nm) | Attribution | Reference |

|---|---|---|---|---|

| Acetonitrile (polar) | Transient Absorption | ~490 | Twisted ICT (TICT) State | canada.ca |

Excited State Relaxation Mechanisms

The relaxation of this compound from an electronically excited state is a complex, multi-step process involving several competing pathways. Following initial photoexcitation, the molecule populates a Franck-Condon locally excited (LE) state. nih.gov From this point, the relaxation dynamics are dictated by the interplay between different electronic states and molecular geometries.

For the related molecule DMABN, first-principles simulations have shown that an initial internal conversion from the S2 state to the S1 state can occur on an ultrafast timescale, as quickly as 8.5 femtoseconds, without significant twisting of the dimethylamino group. nih.gov This rapid population transfer is often driven by skeletal deformation modes of the aromatic ring and stretching of the bond connecting the ring to the dimethylamino nitrogen. nih.gov

After population of the S1 (LE) state, the molecule can relax further through several channels:

Fluorescence from the LE state: The molecule can return to the ground state by emitting a photon, giving rise to the normal, higher-energy fluorescence band.

Intersystem Crossing: The molecule may transition to a triplet state, which can then deactivate via phosphorescence or non-radiative decay.

Formation of the TICT state: In polar solvents, the LE state can transition to the lower-energy TICT state via twisting of the dimethylamino group. nih.gov This process is often the dominant non-radiative decay channel for the LE state in polar environments. The TICT state itself can then deactivate either through red-shifted fluorescence or non-radiative decay back to the ground state. nih.gov

Table 2: Key Steps in the Excited State Relaxation of Donor-Acceptor Systems

| Process | Initial State | Final State | Typical Timescale | Key Molecular Motion | Reference |

|---|---|---|---|---|---|

| Internal Conversion | S2 | S1 (LE) | Femtoseconds (~8.5 fs for DMABN) | Skeletal Ring Deformations | nih.gov |

| LE Fluorescence | S1 (LE) | S0 (Ground State) | Nanoseconds | - | nih.gov |

| TICT State Formation | S1 (LE) | TICT State | Picoseconds | Twisting of Dimethylamino Group | nih.govrsc.org |

| TICT Fluorescence | TICT State | S0 (Ground State) | Nanoseconds | - | nih.gov |

Computational Modeling of Electrochemical Processes

The physics governing these processes typically couples fluid mechanics, ionic diffusion, and electrochemistry. mdpi.com A comprehensive computational model for the electrochemistry of this compound would include several key components:

Mass Transport: This component describes how the reactant (this compound) and any intermediates or products move through the electrolyte. The Nernst-Planck equation is often used to model transport due to diffusion, convection, and migration of charged species in the electric field. github.io

Electron Transfer Kinetics: This part of the model describes the rate of electron transfer at the electrode surface. It relates the current density to the concentrations of the electroactive species at the electrode surface and the applied electrode potential.

Chemical Reactions: The model must account for any chemical reactions that are coupled to the electron transfer steps. This can include protonation/deprotonation, dimerization, or decomposition of intermediates. researchgate.net

These coupled, time-dependent partial differential equations are typically solved using numerical methods such as the finite difference method, finite volume method, or Chebyshev collocation. mdpi.comgithub.io Such simulations can predict experimental results like cyclic voltammograms and provide detailed insights into reaction mechanisms, the distribution of species near the electrode, and the factors controlling the efficiency of the electrochemical process. github.io

Theoretical Models for Electrochemical Oxidation and Reduction

Theoretical models, particularly those based on quantum chemistry, are essential for elucidating the mechanisms of electrochemical oxidation and reduction at a molecular level. Density Functional Theory (DFT) is a widely used method for studying the electrochemical behavior of organic molecules like this compound. researchgate.net

These theoretical models can be used to calculate key thermodynamic and kinetic parameters that govern the redox process:

Redox Potentials: The standard oxidation and reduction potentials can be calculated, providing a prediction of the voltage at which electron transfer will occur.

Reaction Pathways: Computational methods can map out the potential energy surface for the electrochemical reaction, identifying the structures of intermediates and transition states. This is crucial for understanding multi-step reaction mechanisms.

Stability of Intermediates: The stability of species generated after electron transfer, such as radical cations or anions, can be assessed. For example, in the oxidation of similar aromatic amines, theoretical calculations have been used to show that the stability of the initially formed quinonediimine cation is highly dependent on factors like pH. researchgate.net

Follow-up Reactions: DFT can be used to investigate the thermodynamics and kinetics of subsequent chemical reactions involving the electrochemically generated intermediates, such as hydrolysis or dimerization. researchgate.net

By combining these quantum chemical calculations with models for the solvent environment (e.g., using implicit or explicit solvent models), a detailed picture of the electrochemical process can be constructed. This theoretical insight is invaluable for interpreting experimental data and predicting the electrochemical behavior of new compounds. researchgate.net

Table 3: Components of a Theoretical Model for Electrochemical Processes

| Model Component | Description | Typical Computational Method | Key Outputs | Reference |

|---|---|---|---|---|

| Electronic Structure | Calculates the energy and properties of molecules involved in the redox reaction. | Density Functional Theory (DFT) | Redox potentials, molecular orbital energies, atomic charges. | researchgate.net |

| Reaction Mechanism | Investigates the sequence of elementary steps, including intermediates and transition states. | Transition State Searching, Intrinsic Reaction Coordinate (IRC) calculations. | Activation energy barriers, reaction pathways, rate constants. | researchgate.net |

| Solvent Effects | Accounts for the influence of the solvent on the stability and reactivity of species. | Polarizable Continuum Models (PCM), Explicit Solvent Molecules. | Solvation energies, shifts in redox potentials. | researchgate.net |

| Mass Transport | Models the movement of species in the electrolyte. | Numerical solutions to Nernst-Planck and diffusion equations. | Concentration profiles, simulated voltammograms. | github.io |

Ab Initio Potential Energy Surface Analysis

An ab initio potential energy surface (PES) is a fundamental theoretical construct that plays a central role in computational chemistry and molecular dynamics. u-szeged.hu A PES represents the potential energy of a molecular system, such as this compound, as a function of its atomic coordinates. For a molecule with N atoms, the PES is a high-dimensional surface in 3N-6 dimensional space (or 3N-5 for linear molecules). u-szeged.hu

The construction and analysis of a PES for this compound would involve several key steps:

Ab Initio Calculations: The process begins with high-level ab initio quantum chemistry calculations to determine the energy of the molecule at a large number of different geometries. To achieve high accuracy, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed. researchgate.netnih.gov

Fitting the PES: The discrete set of calculated energy points is then fitted to a continuous analytical function or a machine learning model, such as a neural network. nih.gov This creates a computationally efficient representation of the PES that can be evaluated for any geometry. The goal is to achieve a low root-mean-square fitting error, often on the order of a few cm⁻¹. nih.gov

Analysis of the PES: Once the analytical PES is available, its features can be thoroughly analyzed. This includes locating stationary points, which correspond to stable isomers (minima on the PES) and transition states (first-order saddle points). researchgate.net For this compound, this would allow for the precise characterization of the planar ground state geometry, the twisted TICT state geometry, and the transition state connecting them.

This detailed surface allows for sophisticated theoretical studies that go beyond static calculations. With an accurate PES, it is possible to perform molecular dynamics simulations to study chemical reaction dynamics, vibrational spectroscopy, and the rates of conformational changes, providing a complete theoretical picture of the molecule's behavior. researchgate.netemory.edu

V. Electrochemical Behavior and Applications of 4 Dimethylaminoacetophenone

Electrochemical Oxidation and Reduction Mechanisms

The electrochemical behavior of 4'-Dimethylaminoacetophenone is characterized by distinct oxidation and reduction pathways corresponding to its functional groups. The electron-donating dimethylamino group facilitates oxidation, while the electron-withdrawing acetyl group is the primary site for reduction.

Cyclic voltammetry (CV) is a key technique for investigating the redox processes of this compound. nih.govasdlib.org A typical cyclic voltammogram reveals both the oxidation of the dimethylamino group and the reduction of the ketone functionality.

The anodic oxidation of the N,N-dimethylaniline moiety is a prominent feature. Studies on analogous N,N-dimethyl-substituted aromatic compounds show that the first step is typically a quasi-reversible, one-electron transfer from the lone pair of electrons on the nitrogen atom. rsc.org This process forms a relatively stable cation radical. rsc.org For para-substituted acetophenone (B1666503) derivatives, an oxidation peak can be expected at potentials between 2.5 and 3.0 V on a glassy carbon electrode in acetonitrile (B52724). researchgate.net

The reduction of the acetophenone group generally occurs in successive one-electron steps. mdpi.com The first step involves the formation of a radical anion, which can undergo further reactions depending on the experimental conditions. mdpi.comrsc.org

Table 1: Expected Electrochemical Events for this compound in Cyclic Voltammetry

| Process | Electrode Reaction | Potential Range (vs. reference) | Characteristics |

|---|---|---|---|

| Oxidation | Formation of a cation radical at the dimethylamino group | Anodic (Positive) Scan | Quasi-reversible one-electron transfer rsc.org |

| Reduction | Formation of a ketyl radical anion at the acetyl group | Cathodic (Negative) Scan | Reversible or quasi-reversible one-electron transfer, followed by possible chemical reactions mdpi.comrsc.org |

Note: Actual potentials are highly dependent on the solvent, electrolyte, and electrode material used.

The choice of solvent significantly impacts the electrochemical reduction of the ketone group in this compound. rsc.org Solvent properties such as polarity, viscosity, and donor number can alter the stability of the intermediates and the kinetics of the reaction, thereby shifting the reduction potentials. rsc.orgescholarship.org